3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Overview
Description
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C13H5ClN4 It is characterized by a cyclopropane ring substituted with a 2-chlorophenyl group and four nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-chlorobenzyl chloride with malononitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which undergoes intramolecular cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, leading to the formation of primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets and pathways within biological systems. One proposed mechanism is the alkylation of nucleophilic regions of tumor-cell DNA, leading to the inhibition of cell proliferation . The compound’s unique structure allows it to interact with specific molecular targets, making it a potential candidate for further investigation in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar in structure but with the chlorine atom in the para position.
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure with a bromine atom instead of chlorine.
3-(2-Fluorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORFVGLPTNZPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294874 | |
Record name | 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23773-23-1 | |
Record name | NSC98474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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